2-(2-Anilinoethenyl)-3-methyl-1,3-thiazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Anilinoethenyl)-3-methyl-1,3-thiazol-3-ium iodide is a chemical compound with the molecular formula C12H15IN2S. It is a thiazolium salt, which is a class of compounds known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Anilinoethenyl)-3-methyl-1,3-thiazol-3-ium iodide typically involves the reaction of aniline derivatives with thiazolium salts under specific conditions. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Anilinoethenyl)-3-methyl-1,3-thiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different thiazolium derivatives, while substitution reactions can produce a variety of substituted thiazolium salts.
Scientific Research Applications
2-(2-Anilinoethenyl)-3-methyl-1,3-thiazol-3-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other thiazolium compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-(2-Anilinoethenyl)-3-methyl-1,3-thiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Anilinoethenyl)-3-methyl-1,3-thiazol-3-ium iodide include other thiazolium salts and anilino derivatives, such as:
- 2-(2-Anilinoethenyl)-4,5-dihydro-3-methyl-thiazolium iodide
- 3-Ethyl-2-methyl-4,5-diphenylthiazolium iodide
- 3-Ethyl-4,5-dimethyl-2-(2-phenylamino-vinyl)-thiazol-3-ium iodide .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of an anilinoethenyl group and a thiazolium core. This structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .
Properties
CAS No. |
50663-20-2 |
---|---|
Molecular Formula |
C12H13IN2S |
Molecular Weight |
344.22 g/mol |
IUPAC Name |
N-[2-(3-methyl-1,3-thiazol-3-ium-2-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C12H12N2S.HI/c1-14-9-10-15-12(14)7-8-13-11-5-3-2-4-6-11;/h2-10H,1H3;1H |
InChI Key |
IVMOUBPESZBCHY-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(SC=C1)C=CNC2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.